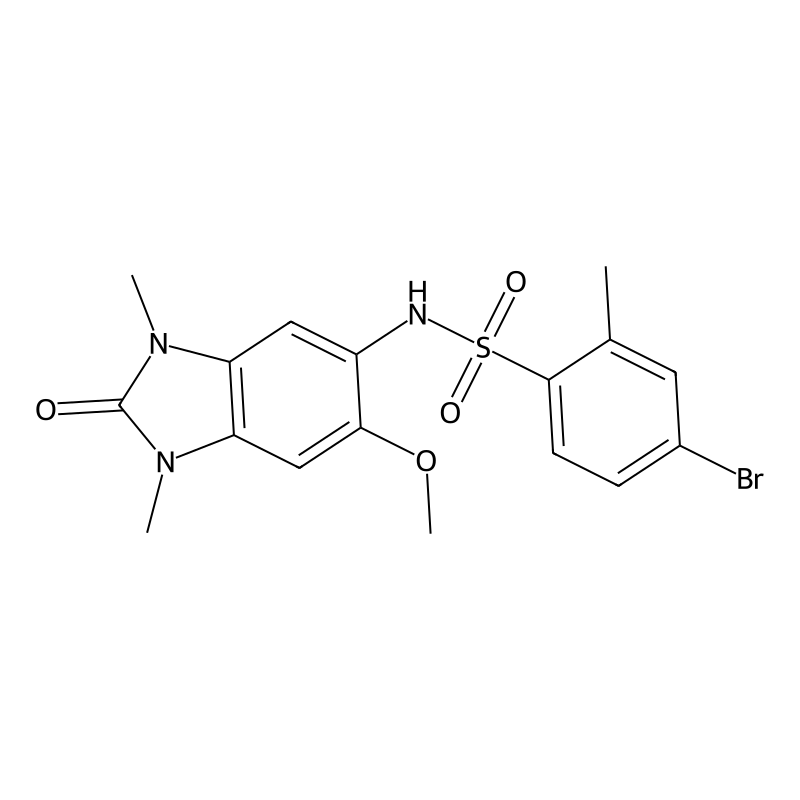

OF-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

OF-1 is a highly validated, cell-permeable chemical probe specifically designed for the pan-inhibition of the Bromodomain and PHD Finger-containing (BRPF) family of scaffolding proteins (BRPF1, BRPF2, and BRPF3). Developed in partnership with the Structural Genomics Consortium (SGC), OF-1 features a benzenesulfonamide-benzimidazolone scaffold that binds BRPF1B, BRPF2, and BRPF3 with dissociation constants (Kd) of 100 nM, 500 nM, and 2.4 µM, respectively . Unlike broad-spectrum epigenetic inhibitors, OF-1 maintains a >100-fold selectivity margin against most non-class IV bromodomains and shows no significant kinase cross-reactivity (<20% inhibition across 40 kinases at 10 µM) [1]. For procurement professionals and assay developers, OF-1 represents a standardized, high-purity (≥98% HPLC) baseline reagent for isolating MYST histone acetyltransferase (HAT) complex functions in cellular assays, offering reliable thermal stability and established pharmacodynamics in cellular thermal shift assays (CETSA).

Substituting OF-1 with isoform-selective BRPF inhibitors (such as PFI-4 or GSK5959) or broad-spectrum BET inhibitors (like JQ1) fundamentally compromises assay integrity when studying redundant epigenetic pathways. While PFI-4 offers extreme selectivity for BRPF1B, it fails to inhibit BRPF2 and BRPF3, resulting in false-negative phenotypic outcomes in processes where BRPF family members compensate for one another—such as in RANKL-induced osteoclastogenesis [1]. Conversely, utilizing non-selective bromodomain inhibitors introduces massive transcriptional confounding via off-target BRD4 inhibition. OF-1 specifically avoids this by maintaining a 39-fold selectivity window over BRD4, ensuring that observed phenotypic changes are driven by MYST complex modulation rather than BET pathway interference [2]. Furthermore, attempting to replace OF-1 with the alternative pan-BRPF probe NI-57 removes the ability to perform orthogonal scaffold validation; best practices in chemical biology dictate procuring both OF-1 and NI-57 to run in parallel, thereby ruling out scaffold-specific chemotoxicity [3].

References

- [1] Meier, J. C., et al. 'Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation.' ACS Chemical Biology, 2017.

- [2] Structural Genomics Consortium (SGC). 'OF-1: A chemical probe for BRPF bromodomains.'

- [3] Wu, Q., et al. 'BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target.' Clinical Epigenetics, 2025.

Pan-BRPF Affinity vs. BRPF1B-Selective Probes

For applications requiring the suppression of the entire BRPF scaffolding family, OF-1 provides essential pan-inhibition that selective probes cannot match. Isothermal titration calorimetry (ITC) confirms OF-1 binds BRPF1B, BRPF2, and BRPF3 with Kd values of 100 nM, 500 nM, and 2.4 µM, respectively [1]. In contrast, BRPF1B-selective comparators like PFI-4 and GSK5959 exhibit high affinity for BRPF1B but fail to achieve meaningful engagement with BRPF2 or BRPF3 at standard assay concentrations [2].

| Evidence Dimension | Target Binding Affinity (Kd) |

| Target Compound Data | OF-1 (BRPF1B: 100 nM; BRPF2: 500 nM; BRPF3: 2.4 µM) |

| Comparator Or Baseline | PFI-4 / GSK5959 (BRPF1B selective; negligible BRPF2/3 binding) |

| Quantified Difference | OF-1 provides sub-micromolar to low-micromolar engagement across all three isoforms, whereas selective probes isolate only one. |

| Conditions | Isothermal titration calorimetry (ITC) in vitro binding assays. |

Procuring OF-1 is mandatory for assays where BRPF2 and BRPF3 can functionally compensate for BRPF1B, ensuring complete pathway blockade.

Functional Superiority in Osteoclastogenesis Blockade

The biochemical pan-BRPF profile of OF-1 translates directly into superior phenotypic efficacy in complex cellular models. In RANKL-induced differentiation of primary murine bone marrow cells, treatment with 1-2 µM OF-1 completely suppresses the fusion of monocytes into multinucleated osteoclast-like cells [1]. When the BRPF1B-selective comparator PFI-4 is used in the same model, it fails to strongly impair differentiation, proving that pan-family inhibition is required to disrupt the underlying transcriptional programs .

| Evidence Dimension | Osteoclast differentiation suppression |

| Target Compound Data | OF-1 (Complete suppression at 1-2 µM) |

| Comparator Or Baseline | PFI-4 (Fails to strongly impair differentiation) |

| Quantified Difference | OF-1 achieves full phenotypic blockade, whereas BRPF1B-selective inhibition yields a false-negative functional response. |

| Conditions | Murine bone marrow cells treated with 10 ng/mL RANKL over 3 days. |

Buyers developing therapeutic models for bone loss or osteolytic lesions must select OF-1 over single-isoform probes to achieve the desired biological response.

Selectivity Margin Against BET Family Off-Targets (BRD4)

A critical procurement metric for epigenetic probes is the avoidance of BET family bromodomains, which drive broad, confounding transcriptional changes. OF-1 demonstrates a Kd of 4,000 nM for the first bromodomain of BRD4, establishing a 39-fold selectivity window relative to its primary target, BRPF1B (Kd = 100 nM)[1]. This quantitative margin allows researchers to dose OF-1 at concentrations (e.g., 1 µM) that fully saturate BRPF targets without triggering the off-target BRD4 inhibition common to earlier-generation or poorly optimized bromodomain inhibitors .

| Evidence Dimension | BRD4(1) Binding Affinity (Kd) |

| Target Compound Data | OF-1 (Kd = 4,000 nM; 39-fold selectivity vs BRPF1B) |

| Comparator Or Baseline | Non-selective BRD inhibitors (Kd < 500 nM for BRD4) |

| Quantified Difference | OF-1 provides a >30-fold safety margin against BRD4, preventing BET-driven assay interference. |

| Conditions | Isothermal titration calorimetry (ITC) and AlphaScreen biochemical assays. |

Selecting OF-1 ensures that downstream RNA-seq or phenotypic data is exclusively driven by MYST complex inhibition, saving costly downstream deconvolution.

Orthogonal Scaffold Compatibility with NI-57

In rigorous chemical biology workflows, a single probe is insufficient to validate a target due to potential scaffold-specific off-target effects. OF-1 is built on a benzenesulfonamide-benzimidazolone scaffold, which is structurally distinct from the N-methylquinolin-2-one scaffold of the alternative pan-BRPF probe, NI-57 [1]. By procuring and utilizing both OF-1 and NI-57 in parallel, researchers can orthogonally confirm that observed phenotypes are genuinely BRPF-dependent and not artifacts of a specific chemical backbone [2].

| Evidence Dimension | Chemical Scaffold Architecture |

| Target Compound Data | OF-1 (Benzenesulfonamide-benzimidazolone) |

| Comparator Or Baseline | NI-57 (N-methylquinolin-2-one) |

| Quantified Difference | 100% structural divergence in the core scaffold while maintaining identical pan-BRPF target engagement. |

| Conditions | Parallel deployment in cellular target engagement assays (e.g., CETSA). |

Purchasing OF-1 alongside NI-57 fulfills the SGC's strict guidelines for orthogonal target validation, ensuring reproducible, publication-quality data.

Orthogonal Epigenetic Target Validation

Deploying OF-1 alongside NI-57 in parallel screening workflows to confirm that pan-BRPF inhibition phenotypes are target-driven rather than scaffold-biased[1].

Osteoclastogenesis and Bone Resorption Modeling

Using OF-1 at 1-2 µM to completely block RANKL-induced monocyte fusion in in vitro models of osteoporosis and osteolytic malignant bone lesions, where BRPF1B-selective probes fail [2].

MYST Complex Scaffolding Research

Utilizing OF-1 to isolate the scaffolding role of BRPF proteins in MOZ/MORF histone acetyltransferase complexes without triggering the massive transcriptional interference associated with BET (BRD4) inhibitors [1].

Cellular Target Engagement Assays (CETSA/FRAP)

Employing OF-1 as a standardized positive control to induce measurable thermal stability shifts (at 1 µM) or accelerated fluorescence recovery after photobleaching (at 5 µM) in BRPF-expressing cell lines [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

4-bromanyl-~{N}-(6-methoxy-1,3-dimethyl-2-oxidanylidene-benzimidazol-5-yl)-2-methyl-benzenesulfonamide

Dates

2: Chen Y, Jiang X, Xie H, Li X, Shi L. Structural characterization and antitumor activity of a polysaccharide from ramulus mori. Carbohydr Polym. 2018 Jun 15;190:232-239. doi: 10.1016/j.carbpol.2018.02.036. Epub 2018 Feb 14. PubMed PMID: 29628243.

3: Yang Y, Zhang N, Li K, Chen J, Qiu L, Zhang J. Integration of microRNA-mRNA profiles and pathway analysis of plant isoquinoline alkaloid berberine in SGC-7901 gastric cancers cells. Drug Des Devel Ther. 2018 Feb 28;12:393-408. doi: 10.2147/DDDT.S155993. eCollection 2018. PubMed PMID: 29535501; PubMed Central PMCID: PMC5836656.

4: Lam SC, Li EYM, Yuen HKL. 14-year case series of eyelid sebaceous gland carcinoma in Chinese patients and review of management. Br J Ophthalmol. 2018 Feb 19. pii: bjophthalmol-2017-311533. doi: 10.1136/bjophthalmol-2017-311533. [Epub ahead of print] PubMed PMID: 29459429.

5: Xiang Q, Wang C, Zhang Y, Xue X, Song M, Zhang C, Li C, Wu C, Li K, Hui X, Zhou Y, Smaill JB, Patterson AV, Wu D, Ding K, Xu Y. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018 Mar 10;147:238-252. doi: 10.1016/j.ejmech.2018.01.087. Epub 2018 Feb 6. PubMed PMID: 29448139.

6: Saleri FD, Chen G, Li X, Guo M. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities. Molecules. 2017 Jun 29;22(7). pii: E1077. doi: 10.3390/molecules22071077. PubMed PMID: 28661449.

7: Sun Y, Huang Y, Yu W, Chen S, Yao Q, Zhang C, Bu D, Tang C, Du J, Jin H. Sulfhydration-associated phosphodiesterase 5A dimerization mediates vasorelaxant effect of hydrogen sulfide. Oncotarget. 2017 May 9;8(19):31888-31900. doi: 10.18632/oncotarget.16649. PubMed PMID: 28404873; PubMed Central PMCID: PMC5458256.

8: Su W, Tang Z, Li P, Wang G, Xiao Q, Li Y, Huang S, Gu Y, Lai Z, Zhang Y. New dinuclear ruthenium arene complexes containing thiosemicarbazone ligands: synthesis, structure and cytotoxic studies. Dalton Trans. 2016 Dec 6;45(48):19329-19340. PubMed PMID: 27872925.

9: Opelt M, Eroglu E, Waldeck-Weiermair M, Russwurm M, Koesling D, Malli R, Graier WF, Fassett JT, Schrammel A, Mayer B. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin. J Biol Chem. 2016 Nov 11;291(46):24076-24084. Epub 2016 Sep 27. PubMed PMID: 27679490; PubMed Central PMCID: PMC5104933.

10: Zhao M, Da-Wa ZM, Guo DL, Fang DM, Chen XZ, Xu HX, Gu YC, Xia B, Chen L, Ding LS, Zhou Y. Cytotoxic triterpenoid saponins from Clematis tangutica. Phytochemistry. 2016 Oct;130:228-37. doi: 10.1016/j.phytochem.2016.05.009. Epub 2016 Jun 1. PubMed PMID: 27262876.

11: Saroj VK, Nakade UP, Sharma A, Yadav RS, Hajare SW, Garg SK. Functional involvement of L-type calcium channels and cyclic nucleotide-dependent pathways in cadmium-induced myometrial relaxation in rats. Hum Exp Toxicol. 2017 Mar;36(3):276-286. doi: 10.1177/0960327116646840. Epub 2016 Jul 11. PubMed PMID: 27164925.

12: Xiao X, Ni Y, Jia YM, Zheng M, Xu HF, Xu J, Liao C. Identification of human telomerase inhibitors having the core of N-acyl-4,5-dihydropyrazole with anticancer effects. Bioorg Med Chem Lett. 2016 Mar 15;26(6):1508-1511. doi: 10.1016/j.bmcl.2016.02.025. Epub 2016 Feb 10. PubMed PMID: 26883149.

13: Navolotskaya EV. [Octarphin--Nonopioid Peptide of the Opioid Origin]. Bioorg Khim. 2015 Sep-Oct;41(5):524-30. Review. Russian. PubMed PMID: 26762089.

14: Huang D, Li Y, Cui F, Chen J, Sun J. Purification and characterization of a novel polysaccharide-peptide complex from Clinacanthus nutans Lindau leaves. Carbohydr Polym. 2016 Feb 10;137:701-708. doi: 10.1016/j.carbpol.2015.10.102. Epub 2015 Nov 19. PubMed PMID: 26686182.

15: Wu M, Zhang F, Yu Z, Lin J, Yang L. Chemical characterization and in vitro antitumor activity of a single-component polysaccharide from Taxus chinensis var. mairei. Carbohydr Polym. 2015 Nov 20;133:294-301. doi: 10.1016/j.carbpol.2015.06.107. Epub 2015 Jul 8. PubMed PMID: 26344284.

16: Sun J, Chen L, Liu C, Wang Z, Zuo D, Pan J, Qi H, Bao K, Wu Y, Zhang W. Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4. Chem Biol Drug Des. 2015 Dec;86(6):1541-7. doi: 10.1111/cbdd.12617. Epub 2015 Sep 25. PubMed PMID: 26202587.

17: Cavet ME, Vollmer TR, Harrington KL, VanDerMeid K, Richardson ME. Regulation of Endothelin-1-Induced Trabecular Meshwork Cell Contractility by Latanoprostene Bunod. Invest Ophthalmol Vis Sci. 2015 Jun;56(6):4108-16. doi: 10.1167/iovs.14-16015. PubMed PMID: 26114488.

18: Al-Jaroudi SS, Altaf M, Al-Saadi AA, Kawde AN, Altuwaijri S, Ahmad S, Isab AA. Synthesis, characterization and theoretical calculations of (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride complexes: in vitro cytotoxic evaluations against human cancer cell lines. Biometals. 2015 Oct;28(5):827-44. doi: 10.1007/s10534-015-9869-1. Epub 2015 Jun 23. PubMed PMID: 26099502.

19: Yan C, Zhang J, Liang T, Li Q. Diorganotin (IV) complexes with 4-nitro-N-phthaloyl-glycine: Synthesis, characterization, antitumor activity and DNA-binding studies. Biomed Pharmacother. 2015 Apr;71:119-27. doi: 10.1016/j.biopha.2015.02.027. Epub 2015 Mar 4. PubMed PMID: 25960226.

20: Cui M, Wu W, Hovgaard L, Lu Y, Chen D, Qi J. Liposomes containing cholesterol analogues of botanical origin as drug delivery systems to enhance the oral absorption of insulin. Int J Pharm. 2015 Jul 15;489(1-2):277-84. doi: 10.1016/j.ijpharm.2015.05.006. Epub 2015 May 6. PubMed PMID: 25957702.

Explore Compound Types